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Introduction

Platinum disulfide (PtSz), a member of the Group 10 transition metal dichalcogenides
(TMDCs), has garnered significant research interest due to its unique electronic and
optoelectronic properties. In its bulk form, PtS: is a layered material where individual PtS:2
layers are stacked and held together by van der Waals (vdW) interactions. Understanding the
nature and magnitude of these weak interlayer forces is crucial for the design and fabrication of
novel devices, as well as for applications in areas such as intercalation and catalysis, which are
of interest to drug development professionals for sensing and delivery systems. This technical
guide provides a comprehensive overview of the van der Waals interactions in bulk PtSz,
summarizing key quantitative data, detailing experimental and theoretical methodologies, and
visualizing the underlying concepts.

Crystal Structure of Bulk PtS:

Bulk PtS2 crystallizes in a trigonal structure belonging to the P-3m1 space group.[1] The crystal
is composed of individual layers, each consisting of a plane of platinum atoms sandwiched
between two planes of sulfur atoms in an octahedral coordination. These layers are stacked
along the c-axis and are bound by van der Waals forces.[2] While predominantly vdW in nature,
theoretical studies suggest a non-negligible contribution from the hybridization of the pz orbitals
of sulfur atoms between adjacent layers, leading to what has been described as a "covalent-
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like quasi-bonding".[3][4][5] This stronger-than-typical vdW interaction is responsible for some
of the unique layer-dependent properties of PtSa.

Quantitative Data on Interlayer Interactions

The strength of the van der Waals interactions in bulk PtS2 can be quantified through several
experimental and theoretical parameters. The following table summarizes key data available in
the literature.

Parameter Value Method Reference

Experimental &

Bandgap 0.25eV ] [2II31516171I81I9]
Theoretical
Experimental &
Monolayer Bandgap 1.6eV ] 21315161 718191
Theoretical
Interlayer Breathing Density Functional
5.44 x 10'° N/m3 [8]
Force Constant (k_z) Theory
Interlayer Shear Force Density Functional
6.27 x 101° N/m3 [8]
Constant (k_x) Theory
Interlayer Distance ~0.5 nm Experimental (AFM) [10]

Experimental and Theoretical Methodologies

A variety of experimental and computational techniques are employed to probe and quantify
the van der Waals interactions in bulk PtSa.

Experimental Protocols

1. Raman Spectroscopy: This non-destructive technique is highly sensitive to the vibrational
modes of the crystal lattice. Low-frequency Raman spectroscopy is particularly useful for
studying interlayer interactions.

o Shear Modes (C): These correspond to the in-plane, rigid-layer vibrations of adjacent layers
against each other. The frequency of the shear mode is directly related to the interlayer
shear force constant.
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e Layer-Breathing Modes (LBM): These involve the out-of-plane vibrations of the layers
against each other, providing information about the interlayer breathing force constant.

Experimental Workflow for Raman Spectroscopy
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A simplified workflow for characterizing interlayer interactions in PtSz using Raman
spectroscopy.

2. Atomic Force Microscopy (AFM): AFM can be used to directly measure the interlayer
adhesion energy through techniques like nanoindentation or by measuring the force required to
exfoliate a single layer from the bulk crystal.[11][12][13][14][15]

3. High-Pressure Studies: Applying external pressure to the bulk crystal reduces the interlayer
distance, thereby enhancing the van der Waals interactions. Measuring the pressure-induced
shifts in electronic band structure, such as the valence band splitting, can provide quantitative
information about the interlayer coupling.[11][16]

Theoretical Protocols

1. Density Functional Theory (DFT): DFT is a powerful computational method used to calculate
the electronic structure and total energy of materials. To accurately model van der Waals
interactions, standard DFT functionals are often augmented with vdW corrections (e.g., DFT-
D2, vdW-DF).

Logical Flow for DFT Calculation of Interlayer Binding Energy
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Define Bulk PtS2 Crystal Structure
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A schematic representing the computational steps to determine the interlayer binding energy of
PtS2 via DFT.

2. First-Principles Calculations for Exfoliation Energy: The exfoliation energy, which is the
energy required to peel off a single layer from the bulk surface, can be calculated as the
difference between the ground-state energy of the bulk material (per layer) and that of an
isolated single layer.[17]

The Role of van der Waals Interactions in PtS2
Properties

The van der Waals interactions in bulk PtSz have a profound impact on its material properties:

o Layer-Dependent Bandgap: The significant change in the bandgap from 1.6 eV in a
monolayer to 0.25 eV in the bulk is a direct consequence of the interlayer electronic coupling
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mediated by vdW forces.[2][3][5][6][7][8][9] This tunability is highly desirable for broadband
photodetectors and other optoelectronic applications.

Signaling Pathway of Interlayer Coupling on Bandgap
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The causal relationship between the number of layers and the bandgap in PtS-.

o Mechanical Properties: The interlayer force constants determine the mechanical resilience of
the material to shear and compressive strain. The relatively strong interlayer coupling in PtS:z
compared to other TMDCs suggests a more robust mechanical nature.[5]

o Thermal Transport: Phonon scattering at the interlayer interfaces, governed by the strength
of the vdW interactions, plays a crucial role in the out-of-plane thermal conductivity of the

material.

Conclusion
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The van der Waals interactions in bulk PtSz, while weak compared to covalent bonds, are
fundamental to its unique and tunable properties. A combination of experimental techniques,
particularly Raman spectroscopy, and theoretical calculations based on density functional
theory provides a comprehensive understanding of these interlayer forces. The quantitative
data and methodologies presented in this guide offer a valuable resource for researchers and
professionals working with PtS2 and other layered materials, enabling the rational design of
novel technologies and applications. The insights into interlayer phenomena are particularly
relevant for fields like drug delivery and biosensing, where surface interactions and the
controlled release of molecules are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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